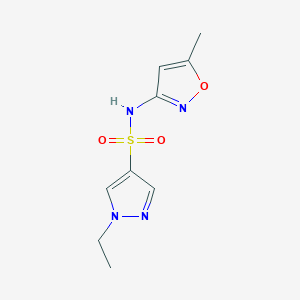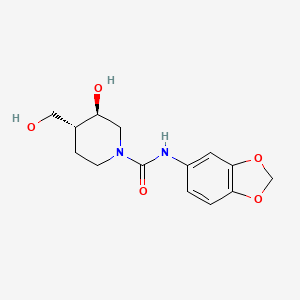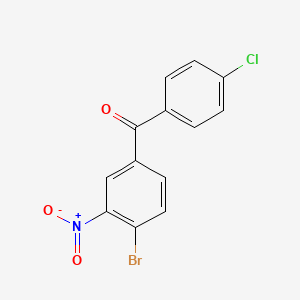![molecular formula C20H34N2O2 B5499561 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide](/img/structure/B5499561.png)
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic derivative of amantadine, which is an antiviral drug. Memantine is used to treat Alzheimer's disease and other neurological disorders.
Mécanisme D'action
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide works by blocking the activity of NMDA receptors, which are involved in the transmission of glutamate. By blocking these receptors, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide reduces the excessive activation of glutamate, which can lead to neurotoxicity and cell death. This mechanism of action is different from other drugs used to treat Alzheimer's disease, such as acetylcholinesterase inhibitors, which work by increasing the availability of acetylcholine in the brain.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease. It has also been shown to improve motor function in patients with Parkinson's disease. In addition, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide is that it has a relatively low toxicity profile, which makes it a safe drug to use in clinical trials. However, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has a short half-life, which means that it needs to be administered multiple times a day to maintain therapeutic levels in the body. In addition, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide can interact with other drugs, which may limit its use in combination therapies.
Orientations Futures
There are several areas of research that are currently being explored with 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide. One area is the use of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide in combination with other drugs to treat Alzheimer's disease. Another area is the use of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is ongoing research into the mechanisms of action of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide, which may lead to the development of more effective drugs for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide can be synthesized by reacting 1-adamantanecarboxylic acid with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with 3,5-dimethylbenzoyl chloride to yield 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide.
Applications De Recherche Scientifique
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has been extensively studied for its therapeutic potential in Alzheimer's disease. It is believed to improve cognitive function by regulating the activity of glutamate, which is an important neurotransmitter involved in learning and memory. In addition to Alzheimer's disease, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has also been studied for its potential in treating Parkinson's disease, Huntington's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(3-morpholin-4-ylpropyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-18-10-16-11-19(2,13-18)15-20(12-16,14-18)17(23)21-4-3-5-22-6-8-24-9-7-22/h16H,3-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUYDJJQIRXAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCCCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5499479.png)

![2-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5499485.png)
![N,N-dimethyl-7-(1H-pyrazol-3-ylcarbonyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499491.png)
![4-(3,6-dihydropyridin-1(2H)-yl)-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5499493.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5499506.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5499510.png)


![methyl 2-[5-(5-chloro-2-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5499538.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5499544.png)
![N-cyclopropyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5499547.png)
![3-methyl-7-[(2'-methyl-2-biphenylyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5499556.png)
